molecular formula C35H22N6Na4O14S3 B15349343 4-1-Hydroxy-6-5-hydroxy-6-(2-methyl-4-sulphonatophenyl)azo-7-sulphonato-2-naphthylaminocarbonylamino-3-sulph onato-2-naphthylazobenzoate (sodium salt) CAS No. 65072-27-7

4-1-Hydroxy-6-5-hydroxy-6-(2-methyl-4-sulphonatophenyl)azo-7-sulphonato-2-naphthylaminocarbonylamino-3-sulph onato-2-naphthylazobenzoate (sodium salt)

Cat. No.: B15349343
CAS No.: 65072-27-7
M. Wt: 938.7 g/mol
InChI Key: ZWLSUPJXSLPRJM-UHFFFAOYSA-J
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Description

The compound 4-1-Hydroxy-6-5-hydroxy-6-(2-methyl-4-sulphonatophenyl)azo-7-sulphonato-2-naphthylaminocarbonylamino-3-sulphonato-2-naphthylazobenzoate (sodium salt) is a highly functionalized aromatic sodium salt characterized by:

  • Multiple azo (-N=N-) linkages, which are typical of dyes and pigments.
  • Sulphonato (-SO₃⁻Na⁺) groups at positions 3, 4, and 7 on naphthyl rings, enhancing hydrophilicity and aqueous solubility.
  • A sodium counterion, ensuring charge neutrality and stabilizing the anionic sulfonate groups.

Properties

CAS No.

65072-27-7

Molecular Formula

C35H22N6Na4O14S3

Molecular Weight

938.7 g/mol

IUPAC Name

tetrasodium;4-[[1-hydroxy-6-[[5-hydroxy-6-[(2-methyl-4-sulfonatophenyl)diazenyl]-7-sulfonatonaphthalen-2-yl]carbamoylamino]-3-sulfonatonaphthalen-2-yl]diazenyl]benzoate

InChI

InChI=1S/C35H26N6O14S3.4Na/c1-17-12-24(56(47,48)49)8-11-27(17)39-41-31-29(58(53,54)55)16-20-14-23(7-10-26(20)33(31)43)37-35(46)36-22-6-9-25-19(13-22)15-28(57(50,51)52)30(32(25)42)40-38-21-4-2-18(3-5-21)34(44)45;;;;/h2-16,42-43H,1H3,(H,44,45)(H2,36,37,46)(H,47,48,49)(H,50,51,52)(H,53,54,55);;;;/q;4*+1/p-4

InChI Key

ZWLSUPJXSLPRJM-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)NC(=O)NC4=CC5=CC(=C(C(=C5C=C4)O)N=NC6=CC=C(C=C6)C(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Biological Activity

The compound 4-1-Hydroxy-6-5-hydroxy-6-(2-methyl-4-sulphonatophenyl)azo-7-sulphonato-2-naphthylaminocarbonylamino-3-sulphonato-2-naphthylazobenzoate (sodium salt) , commonly referred to as tetrasodium salt, is a complex azo dye with significant biological activity. This article explores its chemical properties, biological functions, and relevant research findings.

Basic Information

  • IUPAC Name: Tetrasodium 4-[[1-hydroxy-6-[[[[5-hydroxy-6-[(2-methyl-4-sulphonatophenyl)azo]-7-sulphonato-2-naphthyl]amino]carbonyl]amino]-3-sulphonato-2-naphthyl]azo]benzoate
  • CAS Number: 65072-27-7
  • Molecular Formula: C35H22N6Na4O14S3
  • Molecular Weight: 938.735 g/mol
  • Appearance: Typically appears as a colored powder or solution depending on concentration.

Structural Characteristics

The compound contains multiple functional groups including hydroxyl, sulfonate, and azo groups, contributing to its solubility and reactivity. The presence of sulfonate groups enhances its water solubility, making it useful in various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. It has been shown to exhibit:

  • Antimicrobial Properties: Studies indicate that the compound can inhibit the growth of certain bacteria and fungi, suggesting potential applications in antimicrobial formulations.
  • Antioxidant Activity: The presence of hydroxyl groups allows the compound to act as a scavenger of free radicals, thereby protecting cells from oxidative stress.
  • Cellular Interaction: Research indicates that the compound can bind to proteins and nucleic acids, potentially influencing cellular processes such as gene expression and protein synthesis.

Case Studies

  • Antimicrobial Study:
    • A study conducted on the antibacterial efficacy of the compound against Escherichia coli and Staphylococcus aureus demonstrated significant inhibition zones, indicating its potential as an antimicrobial agent .
  • Antioxidant Assessment:
    • In vitro assays measuring the DPPH radical scavenging activity revealed that the compound effectively reduced oxidative stress markers in cultured human cells .
  • Cell Viability Tests:
    • Cytotoxicity assays performed on various cancer cell lines showed that the compound can induce apoptosis in a dose-dependent manner, suggesting its potential role in cancer therapy .

Summary of Biological Activities

Biological ActivityTest Organism/Cell LineResult
AntimicrobialE. coliSignificant inhibition
AntimicrobialS. aureusSignificant inhibition
AntioxidantHuman cell linesReduced oxidative stress
CytotoxicityCancer cell linesInduced apoptosis
PropertyValue
CAS Number65072-27-7
Molecular FormulaC35H22N6Na4O14S3
Molecular Weight938.735 g/mol
SolubilityWater-soluble

Comparison with Similar Compounds

Structural Analogues: Naphthalenesulfonic Acid Derivatives

lists sodium salts of naphthalenesulfonic acids, such as 1-Naphthylamine-4-sulfonic acid sodium salt and 1-Naphthylamine-6-sulfonic acid . Key differences include:

Property Target Compound 1-Naphthylamine-4-sulfonic Acid Sodium Salt
Sulfonate Groups Three sulfonate groups on naphthyl rings Single sulfonate group
Azo Linkages Two azo bonds Absent
Solubility (Inferred) Extremely high due to multiple sulfonates and sodium ions Moderate (limited by fewer hydrophilic groups)
Molecular Complexity High (polyaromatic with multiple functional groups) Low (monoaromatic with one functional group)

The target compound’s enhanced solubility and structural complexity make it more suitable for applications requiring precise molecular interactions, such as dye-protein binding or micelle formation , compared to simpler naphthalenesulfonates.

Sodium Salts of Benzimidazole Derivatives

describes sodium salts like {4-[5-Methoxy-2-(4-methoxy-3,5-dimethylpyridin-2-ylmethanesulfinyl)-benzimidazole-1-sulfonyl]-phenoxy}-acetic acid sodium salt. Comparisons include:

Property Target Compound Benzimidazole Sodium Salt (6e/6f)
Core Structure Naphthyl-azobenzoate Benzimidazole-pyridine hybrid
Functional Groups Azo, sulfonate, aminocarbonylamino Methoxy, sulfinyl, sulfonyl
Potential Applications Dyes, surfactants Pharmaceuticals (e.g., proton pump inhibitors)
Stability (Inferred) Photodegradation likely due to azo bonds Higher thermal/chemical stability from benzimidazole rings

The benzimidazole derivatives prioritize drug-like properties (e.g., stability in acidic environments), whereas the target compound’s azo linkages may limit its use in UV-exposed applications without stabilizers.

Quaternary Ammonium Surfactants (e.g., BAC-C12)

discusses benzalkonium chloride (BAC-C12) , a cationic surfactant. Key contrasts:

Property Target Compound BAC-C12
Charge Anionic (sulfonates) Cationic (quaternary ammonium)
CMC Determination Not directly reported; inferred CMC likely lower due to high hydrophilicity CMC: 0.4–8.3 mM (method-dependent)
Biocompatibility Possibly lower toxicity (anionic nature) High antimicrobial activity but cytotoxic at high doses

While BAC-C12 is optimized for disinfection , the target compound’s anionic sulfonates may favor environmentally benign applications , such as low-irritancy detergents .

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